molecular formula C7H8F3NS B11900690 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine CAS No. 1017781-57-5

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine

Cat. No.: B11900690
CAS No.: 1017781-57-5
M. Wt: 195.21 g/mol
InChI Key: JZIOYEJXMKNDLL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine is a chemical compound with the molecular formula C7H8F3NS It is characterized by the presence of a trifluoromethyl group attached to an ethylamine moiety, which is further connected to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine typically involves the reaction of thiophene derivatives with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiophene ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenyl-ethylamine: Similar structure but with a phenyl group instead of a thiophene ring.

    2,2,2-Trifluoro-1-thiophen-2-ylmethyl-ethylamine: Similar structure but with the thiophene ring attached at a different position.

    2,2,2-Trifluoro-1-pyridyl-ethylamine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiophene ring provides specific electronic and steric effects that can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1017781-57-5

Molecular Formula

C7H8F3NS

Molecular Weight

195.21 g/mol

IUPAC Name

1,1,1-trifluoro-3-thiophen-3-ylpropan-2-amine

InChI

InChI=1S/C7H8F3NS/c8-7(9,10)6(11)3-5-1-2-12-4-5/h1-2,4,6H,3,11H2

InChI Key

JZIOYEJXMKNDLL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(C(F)(F)F)N

Origin of Product

United States

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